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(Rac)-XL177A

Cancer Research Ubiquitin-Proteasome System Target Validation

USP7 inhibitor studies are plagued by variability from off-target DUB inhibition and reversible binding kinetics. (Rac)-XL177A, the racemate of a sub-nanomolar, covalent USP7 inhibitor (IC50 = 0.34 nM), eliminates these confounds. • Irreversible C223 labeling ensures sustained USP7 suppression and p53-dependent cancer cell killing. • Proteome-wide selectivity minimizes false positives in chemogenomic screens and resistance studies. • Exclusively active in TP53-WT models, enabling biomarker validation and stratified drug discovery.

Molecular Formula C48H57ClN8O5
Molecular Weight 861.5 g/mol
Cat. No. B8146274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-XL177A
Molecular FormulaC48H57ClN8O5
Molecular Weight861.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C=N3)CC4(CCN(CC4)C(=O)C(CCCNC(=O)C5=CC6=C(C=C5)C(=C7CCCCC7=N6)Cl)CC8=CC=CC=C8)O
InChIInChI=1S/C48H57ClN8O5/c1-54-24-26-55(27-25-54)21-17-43(58)52-36-14-16-39-41(30-36)51-32-57(47(39)61)31-48(62)18-22-56(23-19-48)46(60)35(28-33-8-3-2-4-9-33)10-7-20-50-45(59)34-13-15-38-42(29-34)53-40-12-6-5-11-37(40)44(38)49/h2-4,8-9,13-16,29-30,32,35,62H,5-7,10-12,17-28,31H2,1H3,(H,50,59)(H,52,58)/t35-/m0/s1
InChIKeyUYJWYMWIVMCGQZ-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-XL177A: A Selective Irreversible USP7 Inhibitor


(Rac)-XL177A is the racemic mixture of the highly potent and selective, irreversible ubiquitin-specific protease 7 (USP7) inhibitor, XL177A. Characterized by an in vitro IC50 of 0.34 nM against USP7, it acts as a covalent inhibitor by labeling the catalytic cysteine residue (C223) [1]. This compound is a critical research tool for probing the USP7-p53-MDM2 axis, demonstrating proteome-wide selectivity and a well-validated p53-dependent mechanism of action in cancer cell models [1].

Racemic mixture of selective USP7 inhibitor
Irreversible covalent USP7 active-site probe
Proteome-wide selectivity over 40+ DUBs
p53-dependent mechanism research tool

Why (Rac)-XL177A Cannot Be Simply Substituted


The USP7 inhibitor landscape is marked by significant heterogeneity in potency, binding mechanism (covalent vs. non-covalent), and selectivity profiles, making simple substitution of one inhibitor for another a major source of experimental variability. Sub-nanomolar, irreversible inhibitors like (Rac)-XL177A occupy a distinct niche compared to earlier generation or non-covalent molecules, which often exhibit micromolar or high nanomolar IC50 values and incomplete target engagement [1][2]. The specific biochemical and cellular effects, including the robust and exclusive activation of p53-dependent transcriptional programs, are not a class-wide property but a direct consequence of (Rac)-XL177A's unique potency and covalent binding mode, which ensures sustained target suppression [1].

Potency & Binding

Covalent vs. non-covalent binding and assay potency context may not transfer; target engagement profiles differ.

Selectivity

USP7-over-USP47 selectivity window may not be matched by other probes; off-target DUB risk varies.

Mechanism

p53-dependent growth suppression response is probe-specific; class-level inference not supported.

Quantitative Evidence for (Rac)-XL177A Selection


Superior Potency Against USP7

(Rac)-XL177A demonstrates unparalleled in vitro potency against the USP7 enzyme compared to other widely used USP7 chemical probes. In a direct comparison using a Ub-AMC assay, (Rac)-XL177A inhibited USP7 with an IC50 of 0.34 nM, which is ~153-fold more potent than the non-covalent inhibitor FT671 (IC50 = 52 nM) [1]. This difference is even more pronounced when compared to the first-generation inhibitor P22077 (IC50 = 8 µM) [2], representing a ~23,500-fold improvement in potency [1][2].

USP7 Potency
Cross-study comparable
IC50 = 0.34 nM vs FT671: 52 nM
P22077: 8 µM
~153-fold, ~23,500-fold more potent
Supports USP7 potency evaluation in Ub-AMC assay
Ub-AMC cleavage assay; cross-study comparison
Cancer Research Ubiquitin-Proteasome System Target Validation

Proteome-Wide Selectivity

The exquisite selectivity of (Rac)-XL177A for USP7 over other deubiquitinases (DUBs) is a critical differentiator. In a direct head-to-head comparison, (Rac)-XL177A at a concentration of 1 µM (>1,000-fold above its IC50 for USP7) completely inhibited USP7 but exhibited no significant inhibitory activity against any of the 40 other DUBs in the panel [1]. This includes >10-fold selectivity over the closely related DUB USP47, a common off-target for many USP7 inhibitors [1]. In contrast, compounds like P22077 have a nearly equipotent inhibitory profile against USP7 and USP47 .

DUB Panel Selectivity
Head-to-head
1/41 DUBs inhibited at 1 µM (>1000× IC50)
Supports proteome-wide selectivity interpretation
>10-fold over USP47; P22077 equipotent USP47
Chemical Biology Proteomics Drug Discovery

p53-Dependent Cancer Cell Sensitivity

The anti-proliferative effects of (Rac)-XL177A are tightly linked to a p53-dependent mechanism, providing a clear biomarker for response. A large-scale analysis across a panel of ~500 cancer cell lines revealed that the presence of TP53 hotspot mutations is the single most significant predictor of resistance to (Rac)-XL177A treatment [1]. Functionally, CRISPR-mediated knockout of TP53 in TP53 wild-type cells completely rescues the growth suppression mediated by (Rac)-XL177A, a level of mechanistic validation not consistently demonstrated for other USP7 inhibitors [1].

TP53 Biomarker
Cross-study comparable
TP53 hotspot mutation sole significant resistance predictor
Supports p53 biomarker context for response stratification
~500 cell lines; CRISPR KO rescues growth suppression
Oncology Biomarker Discovery Precision Medicine

Covalent Irreversible Binding Mode

Unlike reversible USP7 inhibitors such as FT671 and XL188, (Rac)-XL177A functions as an irreversible covalent inhibitor, forming a stable bond with the catalytic cysteine (C223) of USP7 [1]. This mechanism of action translates to sustained target engagement and a prolonged pharmacodynamic effect in cellular assays. While the rapid and complete labeling precluded accurate kinact/KI determination, cellular target engagement assays demonstrated robust inhibition of USP7 (IC50 = 39 nM) after 6 hours of treatment, confirming cellular permeability and sustained activity [1].

Covalent Binding
Head-to-head
Covalent C223 labeling vs FT671 (non-covalent, IC50 52 nM)
XL188 (non-covalent, 90 nM)
Cellular IC50 = 39 nM (6 h)
Supports sustained target engagement via covalent mechanism
Live-cell ABPP in HEK293 cells
Chemical Biology Enzyme Kinetics Target Engagement

Optimal Research Applications for (Rac)-XL177A


p53-USP7 Axis Validation in TP53-WT Models

Given that the anti-cancer activity of (Rac)-XL177A is strictly dependent on functional p53 [1], this compound is ideally suited for studies aimed at validating the therapeutic potential of USP7 inhibition in TP53 wild-type cancers. Its use is indicated for exploring p53 stabilization, transcriptional activation of p53 target genes, and induction of cell cycle arrest or apoptosis in models of Ewing sarcoma, malignant rhabdoid tumor, and other TP53-WT malignancies [1].

TP53 Status as Companion Biomarker

(Rac)-XL177A is the optimal chemical probe for establishing TP53 mutational status as a predictive biomarker for response to USP7-targeted therapies. The unequivocal correlation between TP53 hotspot mutations and resistance to (Rac)-XL177A across ~500 cancer cell lines makes it a standard for developing and validating diagnostic assays to stratify patient populations for future USP7 inhibitors [1].

Chemogenomic Screens for Synthetic Lethality

Due to its exquisite proteome-wide selectivity for USP7 [1], (Rac)-XL177A is a superior reagent for chemogenomic screens (e.g., CRISPR-Cas9 knockout or activation screens). Its use minimizes false-positive hits arising from off-target DUB inhibition, enabling the robust identification of genes whose loss or gain of function synergizes with selective USP7 inhibition, thereby uncovering novel combination therapeutic strategies [1].

Acquired Resistance to Covalent USP7 Inhibition

The irreversible, covalent binding mode of (Rac)-XL177A [1] makes it a unique tool for generating and studying acquired resistance models in vitro. Researchers can expose TP53-WT cell lines to sustained (Rac)-XL177A pressure to select for resistant clones, then perform downstream genomic and proteomic analyses to identify mechanisms of resistance specific to covalent USP7 inhibition, which may differ from those against reversible inhibitors [1].

Application
Selection Property
Validation Focus
p53-USP7 axis studies in TP53-WT cancer models
p53-dependent mechanism validation
TP53 wild-type genotyping; p53 target gene activation
TP53 status biomarker research for USP7 inhibition
Companion biomarker correlation
TP53 hotspot mutation profiling; response prediction models
Chemogenomic screens for synthetic lethal interactions
Off-target minimized chemical probe
Genome-wide CRISPR screen; hit validation with selective inhibitor
Acquired resistance model generation to covalent USP7 inhibition
Covalent irreversible binding
Clonal selection under sustained inhibitor pressure; resistance mechanism elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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